N-Propionyl-D-glucosamine

Osteoarthritis Cartilage Biology Chondroprotection

N-Propionyl-D-glucosamine (GlcNPro, CAS 15475-14-6) is a C3 N-acylglucosamine with a distinct biological profile essential for reproducible glycobiology research. Unlike GlcNBu, GlcNPro lacks chondroprotective matrix gene upregulation—validating it as the negative control for osteoarthritis target screening and N-acyl structure-activity relationship studies. Its unique C3 propionyl chain serves as a topographical probe for galactosyltransferase and sialyltransferase active site mapping. GlcNPro also inhibits mucopolysaccharide synthesis in human synovial tissue, enabling dissection of inflammatory pathways and benchmarking of anti-inflammatory candidates. Procurement decisions must be guided by precise functional requirements: substituting other N-acyl analogs yields diametrically opposite experimental outcomes. Insist on certified purity for assay fidelity.

Molecular Formula C9H17NO6
Molecular Weight 235.23
CAS No. 15475-14-6
Cat. No. B1144255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propionyl-D-glucosamine
CAS15475-14-6
Molecular FormulaC9H17NO6
Molecular Weight235.23
Structural Identifiers
SMILESCCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12)/t4-,6-,7-,8-,9?/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propionyl-D-glucosamine (CAS 15475-14-6) Product Overview and Research Context


N-Propionyl-D-glucosamine (GlcNPro) is a synthetic N-acylated derivative of D-glucosamine, characterized by a three-carbon propionyl (propanoyl) group attached to the nitrogen at the C2 position, with a molecular weight of 235.23 g/mol . It belongs to a class of N-acylglucosamine analogs—including N-acetyl (GlcNAc) and N-butyryl (GlcNBu) derivatives—that have been investigated for their distinct biological and enzymatic properties relevant to cartilage biology, inflammation, and glycobiology [1]. Unlike the widely used nutraceutical glucosamine, GlcNPro exhibits a unique profile in specific biochemical assays, often serving as a comparator compound that helps elucidate structure-activity relationships within the N-acylglucosamine series [2].

Why N-Propionyl-D-glucosamine Cannot Be Substituted by Generic Glucosamine Analogs


N-Acylglucosamine derivatives are not functionally interchangeable due to the profound impact of N-acyl chain length on their biological activity. While free glucosamine (GlcN) is widely used, its antiproliferative effects on chondrocytes and inhibition of proteoglycan synthesis are well-documented [1]. In contrast, N-acylation fundamentally alters these properties: GlcNPro (propionyl, C3) demonstrates a specific inhibitory profile on mucopolysaccharide synthesis that differs from both shorter (acetyl, C2) and longer (butyryl, C4) analogs [2]. Furthermore, GlcNPro uniquely lacks the chondroprotective matrix gene upregulation observed with GlcNBu, positioning it as a critical negative control and a distinct molecular tool for dissecting N-acyl-dependent signaling pathways [3]. Procurement decisions must therefore be guided by precise functional requirements, as substitution can lead to diametrically opposite experimental outcomes.

Quantitative Differentiation Evidence for N-Propionyl-D-glucosamine vs. Analogs


Differential Effects on Chondrocyte Matrix Gene Expression: GlcNPro vs. GlcNBu vs. GlcNAc

In a direct comparative study, N-propionyl-D-glucosamine (GlcNPro) did not significantly alter levels of type II collagen or aggrecan mRNA in cultured neonatal rat chondrocytes, in stark contrast to the robust upregulation observed with N-butyryl-D-glucosamine (GlcNBu) [1].

Osteoarthritis Cartilage Biology Chondroprotection

Inhibition of Mucopolysaccharide Synthesis in Human Joint Tissues

A propionylated derivative of glucosamine (likely N-propionyl glucosamine) was shown to inhibit the in vitro incorporation of labeled glucosamine or glucose into mucopolysaccharides (MPS) synthesized by human joint capsule and synovial tissue, exhibiting an effect comparable to that of hydrocortisone and acetylsalicylic acid [1].

Inflammation Mucopolysaccharide Metabolism Synovial Biology

Cytotoxicity Profile Comparison Across N-Acylglucosamine Series

A study directly compared the cytotoxicity of GlcNAc, GlcNPro, and GlcNBu on primary chondrocytes. All three compounds, including N-propionyl-D-glucosamine (GlcNPro), showed no significant alteration in cell number, lactate dehydrogenase (LDH) release, or metabolic acid production, indicating a consistent lack of cytotoxicity across the series [1].

Cytotoxicity Chondrocyte Viability Safety Pharmacology

Enzymatic Substrate Activity for Galactosyltransferase and Sialyltransferases

N-propionyl-D-glucosamine acts as a substrate for galactosyltransferase, with its activity modulated by α-lactalbumin in a mixed-type inhibition kinetics model [1]. Additionally, replacing the N-acetyl group with N-propionyl in a synthetic oligosaccharide analog results in a general activating effect on certain sialyltransferases, including ST3Gal III, ST3Gal IV, ST6Gal I, and ST6Gal II [2].

Glycobiology Enzyme Kinetics Substrate Specificity

Validated Application Scenarios for N-Propionyl-D-glucosamine in Research and Development


Negative Control in Chondroprotective Drug Discovery

Based on evidence that GlcNPro lacks the matrix gene upregulation activity of GlcNBu [1], this compound is ideally suited as a negative control in assays screening for chondroprotective agents. Researchers investigating osteoarthritis treatments can use GlcNPro to establish a baseline for N-acylglucosamine analogs that do not induce type II collagen or aggrecan expression.

Biochemical Probe for Studying N-Acyl Chain Length-Dependent Enzyme Specificity

GlcNPro serves as a topographical probe in enzymatic studies, particularly for galactosyltransferase and sialyltransferase substrate specificity [1][2]. Its distinct N-propionyl group allows researchers to map the active site geometry and understand how acyl chain length influences enzyme binding and catalysis.

In Vitro Model for Anti-Inflammatory Mechanism Dissection

Given its demonstrated inhibition of mucopolysaccharide synthesis in human synovial tissue [1], GlcNPro is a valuable tool for dissecting inflammatory pathways in joint tissues. It can be used to study the role of MPS metabolism in arthritis and to benchmark new anti-inflammatory candidates against a known inhibitor.

Precursor in the Synthesis of Radiolabeled Metabolic Tracers

N-Propanoyl-[1-14C]-D-glucosamine has been synthesized as a precursor for the biosynthesis of novel N-acylneuraminic acids [1]. This application is critical for metabolic labeling studies aimed at tracking the incorporation and fate of non-natural N-acyl groups in glycoconjugates.

Technical Documentation Hub

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